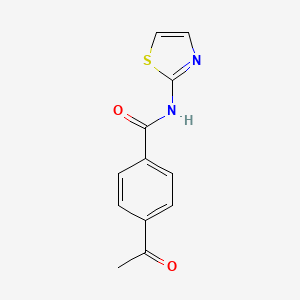

4-acetyl-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-8(15)9-2-4-10(5-3-9)11(16)14-12-13-6-7-17-12/h2-7H,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKJLOMYTRZWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetyl N 1,3 Thiazol 2 Yl Benzamide and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Thiazolylbenzamide Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-acetyl-N-(1,3-thiazol-2-yl)benzamide, the primary strategic disconnections are centered around the most synthetically accessible bonds: the amide C-N bond and the bonds forming the thiazole (B1198619) ring.

The most logical primary disconnection is at the amide bond, which simplifies the molecule into two key synthons: a 4-acetylbenzoyl derivative (an electrophile) and 2-aminothiazole (B372263) (a nucleophile). This is a standard and reliable disconnection, as amide bond formation is a well-established transformation in organic chemistry.

A secondary disconnection can be performed on the 2-aminothiazole precursor. Following the principles of the widely used Hantzsch thiazole synthesis, 2-aminothiazole can be disconnected into a thiourea (B124793) and a 2-haloacetaldehyde equivalent. This further simplifies the synthetic route to readily available starting materials.

Alternatively, the acetyl group can be introduced at a later stage of the synthesis. This would involve the initial synthesis of N-(1,3-thiazol-2-yl)benzamide followed by a Friedel-Crafts acylation reaction to introduce the acetyl moiety at the para position of the benzene (B151609) ring. The choice between these routes depends on factors such as the availability of starting materials, reaction efficiency, and potential side reactions.

Classical Synthetic Approaches for Benzamide (B126) and Thiazole Ring Formation

Classical synthetic methods provide a robust foundation for the synthesis of this compound. These approaches typically involve multi-step sequences that are well-documented in the chemical literature.

Amide Coupling Reactions for N-(1,3-thiazol-2-yl)benzamide Synthesis

The formation of the amide bond is a crucial step in the synthesis of the target molecule. This is typically achieved by reacting a carboxylic acid derivative with an amine. A common and effective method involves the use of an acyl chloride. For instance, 2,4-dichlorobenzoyl chloride has been reacted with 2-aminothiazole in refluxing acetone (B3395972) to yield 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide in good yield (72%). nih.gov A similar approach can be envisioned for the synthesis of this compound, where 4-acetylbenzoyl chloride would be reacted with 2-aminothiazole.

Another approach for amide bond formation is the use of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between a carboxylic acid and an amine. mdpi.com This method was successfully employed in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com

| Coupling Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | 4-acetylbenzoyl chloride, 2-aminothiazole, base (e.g., triethylamine) | Inert solvent (e.g., acetone, dichloromethane), reflux | High reactivity, good yields | Acyl chlorides can be moisture-sensitive |

| DCC Coupling | 4-acetylbenzoic acid, 2-aminothiazole, DCC | Anhydrous solvent (e.g., dichloromethane), room temperature | Milder conditions than acyl chlorides | Formation of dicyclohexylurea byproduct |

Thiazole Ring Formation Protocols (e.g., Hantzsch Thiazole Synthesis)

The 2-aminothiazole core of the target molecule is commonly synthesized via the Hantzsch thiazole synthesis. nih.govderpharmachemica.comnih.gov This method involves the condensation reaction between an α-haloketone or α-haloaldehyde and a thiourea or thioamide. nih.govderpharmachemica.com For the synthesis of the parent 2-aminothiazole, chloroacetaldehyde (B151913) or a synthetic equivalent is reacted with thiourea. The reaction proceeds through a cyclization mechanism to form the thiazole ring. This method is versatile and allows for the synthesis of a wide variety of substituted 2-aminothiazoles by using different α-halocarbonyl compounds and thioureas. derpharmachemica.comorganic-chemistry.orgrsc.org

| Reactants | Product | Key Features of Hantzsch Synthesis |

| α-Halocarbonyl compound + Thiourea/Thioamide | 2-Aminothiazole derivative | Versatile for a wide range of substituents, generally good yields |

Introduction of the Acetyl Moiety at the Benzene Ring

The acetyl group can be introduced onto the benzene ring either before or after the amide bond formation. If introduced beforehand, 4-acetylbenzoic acid or its corresponding acyl chloride would be used as the starting material for the amide coupling reaction.

Alternatively, the acetyl group can be introduced onto the N-(1,3-thiazol-2-yl)benzamide scaffold via a Friedel-Crafts acylation reaction. nih.govsemanticscholar.orgmdpi.com This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov The reaction would be expected to direct the acetyl group to the para position of the benzoyl ring due to the directing effects of the amide group. However, careful optimization of reaction conditions would be necessary to avoid potential side reactions, such as acylation of the thiazole ring.

Modern Synthetic Advancements and Green Chemistry Principles Applied to this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methodologies. These modern approaches, often guided by the principles of green chemistry, aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.

The synthesis of N-thiazolylbenzamide derivatives is amenable to microwave-assisted techniques. For example, the synthesis of novel N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has been successfully achieved using microwave irradiation. researchgate.netresearchgate.net This suggests that the amide coupling step to form this compound could be significantly expedited under microwave conditions. Similarly, the Hantzsch thiazole synthesis can also be performed under microwave irradiation, often leading to cleaner reactions and higher yields in shorter timeframes. arkat-usa.org

| Synthetic Step | Conventional Heating | Microwave-Assisted Synthesis |

| Amide Coupling | Several hours of reflux | Minutes |

| Hantzsch Thiazole Synthesis | Hours | Minutes |

The application of green chemistry principles, such as the use of greener solvents, catalysts, and energy-efficient methods like microwave synthesis, offers a more sustainable approach to the production of this compound and its analogs.

Catalyst-Mediated Reactions (e.g., ZnO NPs)

The synthesis of N-thiazolylbenzamide derivatives and related benzothiazoles can be effectively achieved through catalyst-mediated condensation reactions. Among the various catalysts, Zinc Oxide Nanoparticles (ZnO NPs) have emerged as a noteworthy green and efficient option. researchgate.net These heterogeneous catalysts are favored for their mild reaction conditions, high yields, and reusability. researchgate.netnih.gov

The general mechanism involves the reaction of an appropriate aminothiazole with a benzoyl chloride or a related carboxylic acid derivative. In the case of benzothiazoles, the synthesis often involves the condensation of o-aminophenols or o-aminothiophenols with benzoyl chlorides. researchgate.net ZnO nanoparticles facilitate these reactions, often leading to rapid synthesis and excellent yields of the desired products. researchgate.net The catalyst's reusability for up to eight cycles without significant loss of activity has been demonstrated, highlighting its potential for sustainable chemical processes. researchgate.net Chitosan-ZnO nanocomposites have also been employed as a biocatalyst for the synthesis of thiazole derivatives, showcasing the versatility of zinc-based catalysts. mdpi.com The use of ZnO NPs aligns with the principles of green chemistry by offering an environmentally benign method for synthesizing these heterocyclic compounds. nih.gov

| Reactants | Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| o-aminothiophenol, Substituted benzoyl chlorides | ZnO Nanoparticles | Room Temperature, <8 min | >90% | researchgate.net |

| Primary amines, Isothiocyanates, Alkyl bromides | ZnO-nanorods | Solvent-free | Not specified | nih.gov |

| Thiosemicarbazone, α-keto hydrazonoyl halides | Chitosan/ZnO nanocomposite | Microwave irradiation | High | mdpi.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. ijcce.ac.ir This approach is characterized by high atom economy, reduced reaction times, and simplified work-up procedures, making it an environmentally friendly alternative to traditional multi-step syntheses. ijcce.ac.irnih.gov

The synthesis of the thiazole ring via MCRs often involves the Hantzsch thiazole synthesis, which classically involves the reaction of an α-haloketone with a thioamide. researchgate.net Modern variations of MCRs for thiazole synthesis can involve the condensation of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst. nih.gov For instance, a novel series of thiazolylhydrazone derivatives were synthesized via a one-pot multicomponent condensation of 1,3-indandione, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-ones. researchgate.net Various catalysts, including enzymes like trypsin, KF/Clinoptilolite nanoparticles, and orthophosphoric acid, have been utilized to promote these reactions, often resulting in good to excellent yields. ijcce.ac.irnih.govnih.gov The versatility of MCRs allows for the generation of a diverse library of thiazole derivatives by simply varying the starting components. researchgate.netnih.gov

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite NPs, Water, 100°C | Thiazole derivatives | nih.gov |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehyde derivatives | Orthophosphoric acid | Thiazole-pyrazole hybrids | ijcce.ac.ir |

| Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), EtOH, 45°C | Thiazole derivatives | nih.gov |

| Sulfadiazine, Substituted benzaldehydes, Mercaptoacetic acid | Acetic acid, Microwave | Thiazolidin-4-ones | ekb.eg |

Purification and Isolation Techniques for the Compound and its Derivatives

Recrystallization and Filtration Methodologies

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound and its analogs. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For a structural analog, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the synthesis involves reacting 2,4-dichlorobenzoyl chloride with 2-aminothiazole. nih.gov After the reaction, the mixture is poured into acidified cold water, causing the crude product to precipitate. This solid is then collected by filtration and washed. For final purification, single crystals suitable for X-ray analysis were obtained by recrystallizing the solid from ethyl acetate (B1210297). nih.gov The choice of solvent is critical for successful recrystallization, as it must dissolve the compound well at high temperatures but poorly at low temperatures.

| Solvent | Typical Use | Polarity |

|---|---|---|

| Ethyl Acetate | Purification of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov | Medium |

| Ethanol | General purification of thiazole derivatives | Polar |

| Acetone | Washing of crude 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov | Polar aprotic |

| Dioxane | Reaction solvent for thiazole synthesis mdpi.com | Non-polar |

Chromatographic Separation Techniques (e.g., Column Chromatography)

When recrystallization is insufficient to achieve the desired level of purity, or for the separation of non-crystalline products, chromatographic techniques are employed. Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For thiazole derivatives, silica (B1680970) gel is commonly used as the stationary phase. semanticscholar.org The crude mixture is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the eluent) is passed through the column. Compounds with weaker interactions with the silica gel travel down the column faster, while those with stronger interactions move more slowly, thus enabling separation. The selection of the eluent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). For instance, a mixture of ethyl acetate and chloroform (B151607) (3:1) has been used as an eluent for the purification of certain thiazole derivatives on silica-coated plates. semanticscholar.org Fractions are collected as the eluent exits the column, and those containing the pure compound are combined and the solvent evaporated to yield the purified product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 60 F254) semanticscholar.org |

| Mobile Phase (Eluent) | A single solvent or a mixture of solvents with varying polarity, such as Ethyl Acetate/Chloroform or Hexane/Ethyl Acetate systems. |

| Elution Mode | Isocratic (constant eluent composition) or Gradient (eluent composition is varied over time). |

| Detection | Thin-Layer Chromatography (TLC) analysis of collected fractions, often visualized under UV light. |

Advanced Structural Elucidation and Conformational Analysis of 4 Acetyl N 1,3 Thiazol 2 Yl Benzamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

No published ¹H or ¹³C NMR data for 4-acetyl-N-(1,3-thiazol-2-yl)benzamide could be found. This type of analysis would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. A hypothetical data table remains empty.

Table 1: Hypothetical ¹H and ¹³C NMR Data (No data available)

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectral data for this compound is not available in the surveyed literature. IR spectroscopy would be used to identify key functional groups, such as the carbonyl (C=O) stretches of the amide and acetyl groups, the N-H stretch of the amide, and characteristic vibrations of the thiazole (B1198619) and benzene (B151609) rings.

Table 2: Hypothetical IR Absorption Bands (No data available)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

There is no available HRMS data to verify the exact mass and confirm the molecular formula (C₁₂H₁₀N₂O₂S) of this compound.

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Therefore, a detailed analysis of its solid-state conformation is not possible.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, information regarding the crystal packing, unit cell parameters, and specific intermolecular interactions (such as hydrogen bonding, π-π stacking, or other non-covalent forces) cannot be determined.

Table 3: Hypothetical Crystal Data and Structure Refinement Details (No data available)

Torsional Angles and Conformational Preferences in the Solid State

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conformational Analysis and Stereochemical Considerations in Solution

The conformational landscape of this compound in solution is primarily dictated by the rotational barriers around several key single bonds. The partial double bond character of the amide C-N bond, a consequence of resonance delocalization of the nitrogen lone pair into the carbonyl group, results in a significant energy barrier to rotation. This phenomenon can lead to the existence of distinct syn and anti conformers, which may be observable and quantifiable using nuclear magnetic resonance (NMR) spectroscopy.

In the absence of specific experimental data from dynamic NMR (DNMR) or Nuclear Overhauser Effect (NOE) studies for this compound, a detailed analysis of its solution-state conformational equilibrium remains speculative. However, insights can be drawn from computational studies and experimental data available for the parent compound, N-(1,3-thiazol-2-yl)benzamide, and other closely related derivatives.

Theoretical calculations on N-(1,3-thiazol-2-yl)benzamide suggest the presence of multiple stable conformers. The relative energies of these conformers are influenced by a combination of steric and electronic factors, including potential intramolecular interactions. For instance, an attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom can play a significant role in stabilizing certain conformations.

The introduction of a 4-acetyl group on the benzamide (B126) ring is expected to influence the conformational preferences. The electron-withdrawing nature of the acetyl group can affect the electron density distribution across the benzamide moiety, which in turn could modulate the rotational barrier of the C(aryl)-C(O) bond. Furthermore, steric hindrance between the acetyl group and the thiazole ring could favor specific orientations to minimize van der Waals repulsion.

A comprehensive understanding of the conformational behavior in solution would necessitate variable-temperature NMR studies. Such experiments would allow for the determination of the coalescence temperature for protons that are chemically non-equivalent in the different conformers. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the conformational stability.

Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), would be invaluable in elucidating the through-space proximity of protons in the preferred solution-state conformation. For example, the observation of NOE cross-peaks between specific protons on the benzamide and thiazole rings would provide direct evidence for their spatial arrangement.

While definitive experimental data for this compound is not currently available in the cited literature, the foundational principles of conformational analysis in similar amide systems provide a strong framework for future investigations.

Computational and Theoretical Investigations of 4 Acetyl N 1,3 Thiazol 2 Yl Benzamide and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule. DFT is a widely used method that provides a good balance between accuracy and computational cost for determining molecular structure, vibrational frequencies, and electronic characteristics.

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The HOMO energy level relates to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular stability and reactivity. ekb.eg A smaller energy gap suggests that a molecule can be more easily excited, implying higher chemical reactivity. electrochemsci.org Conversely, a larger energy gap indicates greater kinetic stability and lower reactivity. DFT calculations for thiazole-sulfonamide and thiazole-acetamide derivatives have been performed to determine these parameters. semanticscholar.org For instance, studies on related thiazole (B1198619) derivatives have calculated HOMO-LUMO energy gaps, which helps in understanding the charge transfer that occurs within the molecule. semanticscholar.orgresearchgate.net

Table 1: Example Quantum Chemical Parameters for a Thiazole Derivative (Calculated via DFT)

| Parameter | Value (eV) | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.71 | Index of chemical reactivity and stability electrochemsci.org |

Note: Data presented is for a representative related compound, 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide (B165840), to illustrate the application of DFT calculations. electrochemsci.org

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It creates a color-coded map that identifies the electrophilic and nucleophilic regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

On an MEP map:

Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack. For 4-acetyl-N-(1,3-thiazol-2-yl)benzamide, these would likely be concentrated around the oxygen atoms of the acetyl and amide carbonyl groups and the nitrogen atom of the thiazole ring.

Blue areas represent regions of low electron density (positive potential), indicating sites for nucleophilic attack. This potential is typically found around hydrogen atoms, particularly the amide (N-H) proton.

Green areas denote neutral or regions with near-zero potential, often corresponding to the carbon framework of the aromatic rings.

This analysis helps predict how the molecule will interact with biological receptors, where electrostatic complementarity is often a key driver of binding. electrochemsci.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening virtual libraries, elucidating binding mechanisms, and predicting binding affinity. N-(1,3-thiazol-2-yl)benzamide and its analogs have been studied against various protein targets to explore their therapeutic potential.

Docking studies have been performed on N-(1,3-thiazol-2-yl)benzamide analogs to understand their interactions with the binding sites of several key proteins.

Glucokinase (GK): Benzamide (B126) derivatives are recognized as allosteric glucokinase activators. researchgate.net Docking studies indicate that these compounds bind to an allosteric site on the GK protein, distinct from the glucose-binding site. acu.edu.in The benzamide core structure is crucial for positioning the molecule correctly within this pocket. researchgate.net

Estrogen Receptor-α (ER-α): Related heterocyclic compounds have been docked into the ligand-binding domain of the human estrogen receptor (PDB: 3ERT). researchgate.netbiointerfaceresearch.com These studies aim to identify compounds that can modulate the receptor's activity, which is relevant in breast cancer research. researchgate.netdistantreader.org

Trichomonas vaginalis ferredoxin: In the search for new anti-trichomonal agents, docking simulations with Trichomonas vaginalis ferredoxin have been conducted. Studies on phenylthiazolylbenzene sulfonamides revealed that active derivatives orient themselves toward the [2Fe-2S] cluster, a critical component of the protein's function. researchgate.netresearchgate.net

Urease: Several N-(1,3-thiazol-2-yl)benzamide analogs have been investigated as urease inhibitors. nih.gov Docking results show these compounds binding within the active site of the urease enzyme, interacting with key residues that are essential for its catalytic activity. nih.govmdpi.comresearchgate.net

E. coli dihydroorotase: As an antibacterial target, E. coli dihydroorotase (PDB: 2eg7) has been used in docking studies with benzamide derivatives. semanticscholar.orgresearchgate.net These simulations help in understanding the ligand-protein interactions necessary to inhibit this enzyme, which is involved in pyrimidine (B1678525) biosynthesis. semanticscholar.org

The stability of a ligand-protein complex is determined by a combination of intermolecular forces. For this compound, key interactions identified through docking studies of its analogs include:

Hydrogen Bonds: The amide group (-CONH-) is a critical pharmacophore, acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Docking studies on benzamide derivatives consistently show the amide group forming hydrogen bonds with amino acid residues like Arginine (Arg) in the glucokinase allosteric site. researchgate.net Similarly, interactions with residues such as Aspartate (Asp) and Serine (Ser) have been noted in other enzymes. mdpi.com

Hydrophobic Interactions: The aromatic phenyl and thiazole rings of the molecule are capable of forming hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. Residues such as Leucine (Leu), Isoleucine (Ile), and Proline (Pro) are often involved in these interactions, which are crucial for anchoring the ligand in the active site. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative value typically indicates a more favorable and stable binding interaction. This score allows for the ranking of different compounds and the identification of promising candidates for further experimental testing. researchgate.net For example, a potent N-(1,3-thiazol-2-yl)benzamide analog showed a good binding energy of -8.40 kcal/mol against urease, while a thiadiazole derivative exhibited a strong binding energy of -9.36 kcal/mol with the estrogen receptor. researchgate.netnih.gov

Table 2: Examples of Predicted Binding Affinities for Thiazolyl Benzamide Analogs with Various Protein Targets

| Protein Target | Analog/Derivative Class | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Urease | N-(1,3-thiazol-2-yl)benzamide clubbed oxadiazole | 4UBP | -8.40 nih.gov | Active site residues nih.gov |

| Glucokinase | N-heteroaryl substituted benzamide | 1V4S | Not specified | Arg63, hydrophobic pocket residues researchgate.net |

| Estrogen Receptor-α | 1,3,4-Thiadiazole derivative | 3ERT | -9.36 researchgate.net | Arg394, Glu353, Asp351 biointerfaceresearch.com |

| Dihydrofolate Reductase (DHFR) | Dichloro-benzamide thiadiazole | Not specified | -9.0 mdpi.com | Asp21, Ser59, Tyr22 mdpi.com |

| E. coli Peptide Deformylase | 4-Thiazolidinone derivative | 1G2A | -15.53 researchgate.net | Gly89, Glu95, His71 researchgate.net |

Note: The data represents findings for various analogs from the broader thiazole/benzamide chemical class to illustrate the scope of molecular docking applications.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules like this compound in a simulated physiological environment. While static computational methods and crystal structures provide a snapshot of low-energy conformations, MD simulations offer insights into how these molecules behave over time, including their flexibility, stability, and interactions with their surroundings, such as solvent molecules.

MD simulations build upon this structural knowledge by placing the molecule in a virtual box of solvent (typically water) and calculating the forces between all atoms over a series of very short time steps. This process generates a trajectory that reveals the molecule's motion and conformational preferences in solution. For this compound, simulations can elucidate the rotational freedom around the amide bond and the bonds connecting the rings. This helps to identify the most stable solution-phase conformers and the energy barriers for transitioning between them. Such information is crucial, as the biologically active conformation at a receptor site may not be the lowest energy state found in a crystal.

Furthermore, MD simulations are instrumental in studying the stability of ligand-protein complexes. tandfonline.com By docking this compound into the active site of a target protein, subsequent MD simulations can assess the stability of the binding pose, observe subtle conformational adjustments of both the ligand and the protein, and calculate the binding free energy, providing a more accurate prediction of binding affinity.

| Compound | Dihedral Angle (Benzene-Amide) | Dihedral Angle (Amide-Thiazole) | Reference |

|---|---|---|---|

| N-(1,3-Thiazol-2-yl)benzamide | Not specified | 43.6° (between rings) | nih.gov |

| 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | 8.6° | 68.7° | nih.gov |

In Silico Predictive Modeling (e.g., ADME prediction, without focusing on bioavailability directly)

In silico predictive modeling is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These computational predictions for this compound and its analogs help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics before committing to expensive and time-consuming experimental studies. nih.govresearchgate.net

Computational tools and web servers employ quantitative structure-property relationship (QSPR) models to predict ADME properties based on a molecule's chemical structure. These models are trained on large datasets of experimentally determined values. For a compound like this compound, a range of key descriptors and properties can be predicted.

Absorption: This is often predicted by estimating permeability through cell membranes, such as Caco-2 cell permeability, and by predicting human intestinal absorption (HIA). Physicochemical properties like lipophilicity (log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are key determinants for absorption. Studies on similar benzamide and benzimidazole (B57391) derivatives suggest that such compounds can be designed to have excellent intestinal absorption. mdpi.commdpi.com

Distribution: A critical predicted parameter is the ability to cross the blood-brain barrier (BBB). For drugs targeting the central nervous system, BBB penetration is essential, while for peripherally acting drugs, it is undesirable. Predictions for benzamide derivatives have shown that BBB permeability can vary significantly based on small chemical modifications. mdpi.com Plasma protein binding is another important distribution factor that is often predicted.

Metabolism: The primary focus of metabolism prediction is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of most drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), helping to anticipate potential drug-drug interactions.

The table below summarizes typical ADME-related parameters that are evaluated computationally for compounds in this class.

| Parameter | Predicted Property | General Implication |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Favorable for absorption and distribution |

| Log P (Lipophilicity) | 1 - 3 | Balanced solubility and permeability |

| Hydrogen Bond Donors | ≤ 5 | Good membrane permeability |

| Hydrogen Bond Acceptors | ≤ 10 | Good membrane permeability |

| Human Intestinal Absorption (%) | High (> 80%) | Good potential for oral absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to High) | Indicates potential for CNS or peripheral action. mdpi.com |

| CYP450 2D6 Inhibitor | No/Yes | Predicts potential for drug-drug interactions |

These in silico predictions provide a valuable, multi-parameter assessment of the drug-likeness of this compound and its analogs, enabling researchers to prioritize the most promising candidates for further synthesis and experimental validation. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 4 Acetyl N 1,3 Thiazol 2 Yl Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Moiety (e.g., nitro, methoxy (B1213986) groups)

The benzamide moiety serves as a critical anchor for molecular interactions, and substitutions on its phenyl ring can significantly modulate the biological activity of the derivatives. The nature, position, and size of these substituents influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets.

Research on N-(thiazol-2-yl)-benzamide analogs has shown that the substitution pattern on the phenyl ring is a key determinant of activity. For instance, in a study of antagonists for the Zinc-Activated Channel (ZAC), replacing a 5-bromo-2-chlorophenyl ring with 3-iodophenyl or 3,5-dimethylphenyl rings did not substantially alter antagonist activity. semanticscholar.org However, o-tolyl and p-tolyl analogs were found to be essentially inactive, indicating that the position of the substituent is critical. semanticscholar.org

The introduction of specific functional groups like nitro (NO₂) and methoxy (OCH₃) has been a key focus. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group has been shown to influence the compound's solid-state arrangement and electronic properties. mdpi.com The position of the nitro group (ortho, meta, or para) plays a pivotal role in determining the crystal packing and can lead to distorted geometries due to steric hindrance, particularly at the ortho position. mdpi.com Such conformational changes can profoundly impact how the molecule fits into a receptor's binding site. Studies on other thiazole-containing compounds have noted that the presence of a phenyl ring substituted with hydroxy and nitro groups can contribute to high antimicrobial activity. nih.gov

Methoxy groups have also been identified as beneficial for the activity of certain thiazole (B1198619) derivatives. A methoxy group on a benzothiazole (B30560) moiety was linked to potent antimicrobial activity. nih.gov In a separate study on adenosine (B11128) A3 receptor antagonists, a methoxy group in the 4-position of the phenyl ring of 4-(4-Methoxyphenyl)-2-aminothiazole derivatives led to a great increase in binding affinity and selectivity. nih.gov

The table below summarizes the impact of various substituents on the benzamide phenyl ring on the activity of N-(thiazol-2-yl)benzamide analogs as ZAC antagonists.

| Substituent on Phenyl Ring | Relative Activity | Reference |

|---|---|---|

| 3-Iodophenyl | Activity maintained | semanticscholar.org |

| 3,5-Dimethylphenyl | Activity maintained | semanticscholar.org |

| o-Tolyl (2-Methylphenyl) | Inactive | semanticscholar.org |

| p-Tolyl (4-Methylphenyl) | Inactive | semanticscholar.org |

| 3,5-Dichlorophenyl | Inactive | semanticscholar.org |

Influence of Modifications to the 1,3-Thiazole Ring and its Substituents

The 1,3-thiazole ring is a cornerstone of the molecular scaffold, and modifications to this heterocycle are fundamental to the SAR of these derivatives. Alterations to the substituents at the C4 and C5 positions of the thiazole ring can dramatically affect biological potency and efficacy.

Studies on ZAC antagonists revealed that both the presence and the nature of substituents on the thiazole ring are crucial. An unsubstituted thiazol-2-yl ring was found to be not beneficial for activity. nih.gov The size and character of the substituents are also determining factors. While a 4-tert-butyl or a 4-ethylacetyl group on the thiazole ring led to potent ZAC inhibition, a larger 4-(p-tolyl) substituent substantially reduced activity. semanticscholar.org This suggests that while some bulk is tolerated and even beneficial at the C4 position, excessively large groups are detrimental.

Further investigations have shown that introducing bulky aromatic or heteroaromatic substituents at the C4 and/or C5 positions can eliminate activity entirely. semanticscholar.org The importance of the thiazole ring itself was highlighted by the observation that replacing it with a bioisosteric 5-(tert-butyl)-1,3,4-thiadiazole ring also resulted in a loss of activity. semanticscholar.org

The following table illustrates the effect of different substituents on the 1,3-thiazole ring on ZAC antagonist activity.

| Thiazole Ring Substituent(s) | Relative Activity | Reference |

|---|---|---|

| 4-tert-Butyl | Potent inhibition | semanticscholar.org |

| 4-Ethylacetyl | Potent inhibition | semanticscholar.org |

| 4-(p-Tolyl) | Substantially reduced activity | semanticscholar.org |

| 5-Nitro | Moderate activity (IC50 ~10 μM) | semanticscholar.org |

| 4,5-Dimethyl | Weak antagonist | semanticscholar.org |

| 4-Aryl / 5-Aryl | Activity eliminated | semanticscholar.org |

| Unsubstituted | Not beneficial for activity | nih.gov |

Role of Bridging Linkers and Stereochemical Configuration on Molecular Interactions

The amide (-CO-NH-) group acts as the bridging linker connecting the benzamide and thiazole moieties. The planarity, hydrogen bonding capability, and conformational flexibility of this linker are critical for establishing the correct orientation of the two aromatic systems within the target's binding site. Modifications to this linker, such as converting the amide to an amine or imine, can significantly alter the molecule's three-dimensional shape and bonding properties, thereby impacting biological activity. academie-sciences.fr While direct studies on modifying the amide linker in 4-acetyl-N-(1,3-thiazol-2-yl)benzamide are not extensively reported, research on other benzamide derivatives has shown the essentiality of the linker's atoms for strong interaction with biological targets. mdpi.com

Stereochemistry is another crucial factor that can govern the biological activity of chiral compounds. nih.gov For a molecule to be effective, it must have a specific three-dimensional arrangement of atoms that is complementary to its biological target. Although the parent compound this compound is achiral, the introduction of chiral centers through substitution could lead to stereoisomers with potentially different biological activities. Studies on other classes of compounds have demonstrated that stereochemistry can significantly affect potency and pharmacokinetics, sometimes due to stereoselective uptake by transporters or differential binding at the target site. nih.gov For derivatives of this compound, introducing a chiral substituent could lead to enantiomers where one is significantly more active than the other, highlighting the importance of stereochemical configuration in molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds.

For classes of compounds similar to this compound, QSAR studies have provided valuable predictive insights. For example, a QSAR analysis of N-(thiazol-2(3H)-ylidene)-benzamides with anti-HIV activity successfully correlated their potency with electronic, steric, and solubility parameters. researchgate.net Such models can identify key molecular features that are either favorable or unfavorable for activity.

Generally, QSAR models are developed using techniques like Multiple Linear Regression (MLR) or more complex non-linear methods like Gene Expression Programming (GEP). frontiersin.org The resulting equations can guide the rational design of new derivatives. For instance, a QSAR model might indicate that lower values for certain electrostatic parameters and reduced molecular bulkiness could improve inhibitory activity. researchgate.net These predictive models are powerful tools in medicinal chemistry, enabling a more focused and efficient approach to drug discovery by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Mechanisms of Biological Interaction in Pre Clinical Models

Modulation of Cellular Pathways and Signaling Cascades

The thiazole (B1198619) nucleus is a key component in many compounds demonstrating potent anticancer activity, which is often achieved by modulating critical cellular signaling pathways. Although the specific pathways affected by 4-acetyl-N-(1,3-thiazol-2-yl)benzamide have not been delineated, the broader class of thiazole derivatives has been shown to interfere with pathways essential for cancer cell proliferation and survival. For instance, the inhibition of enzymes like carbonic anhydrases, which are involved in pH regulation and tumorigenesis, suggests a potential mechanism for altering the tumor microenvironment and impacting cancer cell signaling. nih.govrsc.org

Enzyme Inhibition and Allosteric Modulation Studies

The N-(thiazol-2-yl)benzamide scaffold is a versatile structure for engaging various enzyme active sites and allosteric pockets.

Pre-clinical studies on related compounds indicate that the thiazole moiety is a promising pharmacophore for targeting several enzymes.

Glucokinase (GK): Certain N-benzothiazol-2-yl benzamide (B126) derivatives have been identified as allosteric activators of human glucokinase, an important enzyme in glucose homeostasis. japsonline.comresearchgate.netresearchgate.net These compounds bind to an allosteric site on the enzyme, increasing its catalytic activity. japsonline.comresearchgate.net This suggests that the core benzamide structure linked to a thiazole ring has the potential to interact with allosteric sites on enzymes.

Urease: Thiazole and thiadiazole derivatives have been investigated as urease inhibitors. nih.govnih.govresearchgate.net Urease is an enzyme implicated in pathologies such as peptic ulcers and infectious diseases. mdpi.comsemanticscholar.org The inhibition is often competitive, with the compounds binding to the enzyme's active site. nih.govmdpi.com

Carbonic Anhydrase (CA): The inhibition of carbonic anhydrase is a known mechanism for various thiazole- and sulfonamide-containing compounds. nih.govtaylorandfrancis.comresearchgate.net CAs are zinc-metalloenzymes crucial for processes like pH regulation, and their inhibition has therapeutic applications in cancer and other diseases. nih.govrsc.org Thiazole-based sulfonamides act as potent inhibitors by coordinating with the zinc ion in the enzyme's active site. nih.gov

| Enzyme Target | Observed Activity for Related Thiazole/Benzamide Derivatives | Potential Mechanism |

| Glucokinase (GK) | Allosteric Activation | Binding to an allosteric site to enhance catalytic function. japsonline.comresearchgate.net |

| Urease | Competitive Inhibition | Binding to the active site, blocking substrate access. nih.govmdpi.com |

| Carbonic Anhydrase (CA) | Potent Inhibition | Coordination of the sulfonamide moiety with the active site Zn(II) ion. nih.govrsc.org |

Kinetic studies of related compounds provide a framework for understanding how this compound might interact with enzyme targets. For urease, inhibitors containing the thiadiazole ring, a close isostere of thiazole, have been shown to act as pure competitive inhibitors. nih.gov Analysis using Lineweaver-Burk plots confirmed this mechanism, where the inhibitor competes with the substrate for the active site. nih.govsemanticscholar.org Similarly, kinetic analysis of some thiazole derivatives against α-glucosidase revealed a mixed-type inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Profiling (e.g., Estrogen Receptors, Adenosine (B11128) Receptors)

The N-(thiazol-2-yl)benzamide scaffold has been identified as a key structure for targeting various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Adenosine Receptors: Thiazole and thiadiazole derivatives have been developed as potent and selective antagonists for human adenosine receptors, particularly the A3 subtype. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies show that modifications to the phenyl ring of the benzamide portion and acyl substitutions on the thiazole amine significantly enhance binding affinity and selectivity. nih.gov These findings suggest that this compound could potentially interact with adenosine receptors.

Zinc-Activated Channel (ZAC): A significant finding for this class of compounds is their role as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.govsemanticscholar.org Functional characterization of numerous N-(thiazol-2-yl)benzamide analogs, including one with a 3-acetyl substitution on the phenyl ring, demonstrated that they act as negative allosteric modulators (NAMs). nih.govsemanticscholar.org These compounds were shown to target the transmembrane and/or intracellular domains of the receptor, exhibiting non-competitive antagonism. nih.govnih.gov

| Receptor Target | Observed Activity for N-(thiazol-2-yl)benzamide Analogs | Mechanism of Action |

| Adenosine A3 Receptor | Antagonism (subnanomolar affinity for some analogs) | Competitive binding at the receptor site. nih.gov |

| Zinc-Activated Channel (ZAC) | Negative Allosteric Modulation (IC50 values of 1-3 µM) | Non-competitive antagonism, binding to transmembrane/intracellular domains. nih.govnih.gov |

Cellular Uptake and Intracellular Localization Studies (in vitro)

There is currently no specific pre-clinical data available detailing the cellular uptake or intracellular localization of this compound.

Interaction with Nucleic Acids (e.g., DNA intercalation)

There is currently no specific pre-clinical data available regarding the interaction of this compound with nucleic acids.

Investigations in Specific in vitro Cellular Systems for Mechanistic Insight

Cellular Growth Modulation and Apoptosis Induction Pathways in Oncological Models

Currently, there is a lack of specific published research investigating the direct effects of this compound on cellular growth modulation and the induction of apoptotic pathways in oncological models. While the broader class of thiazole-containing compounds has been a subject of interest in anticancer research, with various derivatives showing pro-apoptotic and antiproliferative activities, data focusing solely on this compound is not available in the reviewed scientific literature.

Studies on structurally related benzamide and thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, often implicating the activation of intrinsic apoptotic pathways. These investigations typically involve assays to measure cell viability, caspase activation, and DNA fragmentation. However, without direct experimental evidence for this compound, any discussion of its specific molecular mechanisms in cancer cells would be speculative. Further research is required to determine if this particular compound shares the anticancer properties observed in other related heterocyclic compounds.

Pre-clinical in vitro Parasitic or Microbial Target Engagement Studies (e.g., Trypanosoma cruzi, Leishmania mexicana, M. tuberculosis, HIV)

There is no specific data available from preclinical in vitro studies on the engagement of this compound with parasitic or microbial targets such as Trypanosoma cruzi, Leishmania mexicana, Mycobacterium tuberculosis, or the Human Immunodeficiency Virus (HIV).

The scientific literature does contain research on other thiazole and benzamide derivatives, which have been explored for their potential antimicrobial and antiparasitic activities. For instance, various compounds incorporating the thiazole ring have been synthesized and tested against these pathogens, sometimes showing promising inhibitory effects. However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound without dedicated experimental validation. Therefore, the activity profile of this compound against these specific infectious agents remains uncharacterized.

Modulation of Inflammatory Mediators in in vitro Models

Investigations into the specific effects of this compound on the modulation of inflammatory mediators in in vitro models have not been reported in the available scientific literature. While the anti-inflammatory potential of various thiazole and benzamide derivatives has been a subject of study, with some compounds demonstrating the ability to modulate the production of cytokines and other inflammatory signaling molecules, such data for this compound is absent.

Consequently, there is no information regarding its potential mechanisms of action in inflammatory processes, such as the inhibition of key enzymes like cyclooxygenases or the suppression of pro-inflammatory cytokine release in cellular models of inflammation. Research would be needed to ascertain whether this compound possesses any anti-inflammatory properties and to elucidate the underlying molecular mechanisms.

Neurochemical Modulations in Anticonvulsant Models (in vitro/early in vivo)

There is no available scientific literature detailing the neurochemical modulations of this compound in the context of in vitro or early in vivo anticonvulsant models. The broader classes of thiazole and benzamide derivatives have been investigated for their potential as anticonvulsant agents, with some analogues showing activity in preclinical seizure models. These studies often explore interactions with various neurochemical pathways, including effects on ion channels and neurotransmitter systems.

However, in the absence of specific research on this compound, its potential to modulate neuronal excitability and its efficacy in seizure models remain unknown. Any potential mechanisms, such as interaction with GABAergic or glutamatergic systems, or modulation of voltage-gated ion channels, have not been investigated for this specific compound.

Discovery and Exploration of Novel Thiazolylbenzamide Derivatives

Design Principles for New Thiazolylbenzamide Scaffolds based on Molecular Hybridization

The rational design of new drug candidates often employs the strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound. mdpi.com This approach aims to develop molecules with enhanced affinity, improved selectivity, and potentially novel mechanisms of action compared to their parent fragments. mdpi.com In the context of thiazolylbenzamide scaffolds, this principle is applied by combining the thiazole (B1198619) ring, a common motif in many biologically active compounds, with a substituted benzamide (B126) structure. nih.govmdpi.com

The design of new thiazolylbenzamide derivatives often starts with identifying "privileged scaffolds," which are molecular frameworks that are known to bind to multiple biological targets. The isatin, dihydrothiazole, and benzenesulfonamide (B165840) scaffolds have been investigated for their potential in creating new inhibitors for targets like human Carbonic Anhydrases (hCA). mdpi.com By combining these privileged structures, researchers aim to create novel molecular entities that may exhibit multitarget activity. mdpi.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in predicting how modifications to the lead compound might affect its interaction with a biological target. patsnap.com These techniques allow for the rapid in silico assessment of numerous virtual compounds, helping to prioritize synthetic efforts towards molecules with the highest predicted potency and desired pharmacological profiles. patsnap.com

Synthesis and Characterization of Analog Libraries

Following the in silico design phase, the synthesis of a library of analogs is a critical step in exploring the structure-activity relationship (SAR) of the thiazolylbenzamide scaffold. The synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives can be achieved through various synthetic routes. A common method involves the reaction of a substituted benzoyl chloride with 2-aminothiazole (B372263) in a suitable solvent. researchgate.net For instance, the synthesis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide was achieved by refluxing 2,4-dichlorobenzoyl chloride and 2-aminothiazole in acetone (B3395972). researchgate.net

Another approach involves the N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling between a carboxylic acid and an amine. mdpi.com This method is effective for creating an amide bond between the thiazole amine and a substituted benzoic acid. mdpi.com Modifications can be introduced at various positions on both the thiazole and the benzamide rings to generate a diverse library of analogs. For example, different aryl groups can be introduced on the thiazole ring, and various substituents can be placed on the phenyl ring of the benzamide moiety. researchgate.net

Once synthesized, each compound in the library undergoes rigorous characterization to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. mdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compounds, confirming their elemental composition. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the amide C=O and N-H bonds. mdpi.com

Melting Point: The melting point is a physical property used to assess the purity of the synthesized compounds. mdpi.com

A study focused on the discovery of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC) involved the synthesis and functional characterization of 61 analogs to investigate the structural determinants for their activity. nih.gov

High-Throughput Screening Methodologies for Molecular Target Identification

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. nih.govnih.gov This process is instrumental in the early stages of drug development for identifying lead compounds from large chemical libraries. hilarispublisher.com

HTS assays are typically performed in a miniaturized format, such as 384-well plates, allowing for the simultaneous screening of thousands of compounds. nih.gov The assays are designed to be simple, rapid, and cost-effective. nih.gov For the identification of molecular targets for novel thiazolylbenzamide derivatives, a variety of HTS approaches can be employed:

Cell-based assays: These assays use living cells to assess the effect of the compounds on a specific cellular process or pathway. For example, a screen could be designed to identify compounds that inhibit the proliferation of cancer cells or modulate the activity of a specific receptor. nih.gov

Biochemical assays: These are cell-free assays that measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. This allows for the identification of direct binders and inhibitors.

The data generated from HTS is then analyzed to identify promising hit compounds that warrant further investigation. These hits are then subjected to secondary screening and validation to confirm their activity and determine their potency and selectivity. hilarispublisher.com The integration of computational tools like virtual screening can further enhance the efficiency of the hit identification process by prioritizing compounds for experimental testing. hilarispublisher.com

Lead Optimization Strategies Focused on Enhancing Specific Molecular Interactions

Once a "hit" compound is identified through HTS, it undergoes a process of lead optimization to improve its pharmacological properties and transform it into a viable drug candidate. patsnap.comnih.gov This iterative process involves the synthesis and testing of analogs to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.comhilarispublisher.com

A primary focus of lead optimization is to enhance the specific molecular interactions between the compound and its biological target. This is achieved through a detailed understanding of the structure-activity relationship (SAR), which relates the chemical structure of a molecule to its biological activity. patsnap.com Key strategies include:

Direct Chemical Manipulation of Functional Groups: This involves the modification of the lead compound by adding, removing, or replacing functional groups to improve its binding affinity and selectivity. danaher.com For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, modifications to the phenyl ring, such as the introduction of fluorine, methyl, or ethoxy groups, were shown to significantly affect their activity as ZAC antagonists. nih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. patsnap.com

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, techniques like X-ray crystallography or cryo-electron microscopy can be used to visualize the binding of the lead compound. hilarispublisher.com This information allows for the rational design of new analogs with improved interactions with the target's active site.

Future Research Directions and Unexplored Avenues for 4 Acetyl N 1,3 Thiazol 2 Yl Benzamide

Advancements in Asymmetric Synthesis and Chiral Resolution for Enantioselective Production

While the biological activities of many chiral molecules are enantiomer-dependent, the stereoselective synthesis of 4-acetyl-N-(1,3-thiazol-2-yl)benzamide remains an area ripe for exploration. Future research should focus on the development of efficient asymmetric synthetic routes to obtain enantiomerically pure forms of this compound. One promising approach involves the use of chiral catalysts in the key bond-forming reactions. For instance, employing chiral phosphoric acid catalysts in cyclodehydration reactions has proven effective in the atroposelective synthesis of N-aryl 1,2,4-triazoles, a strategy that could potentially be adapted for the synthesis of chiral N-acylthiazoles. nih.gov

Another avenue for investigation is the application of peptide-based catalysts, which have been successfully used in the enantioselective bromination of atropisomeric benzamides. nih.gov These methods could be explored to introduce chirality into the benzamide (B126) portion of the molecule. Furthermore, established techniques such as Sharpless asymmetric dihydroxylation could be utilized to introduce stereocenters in precursors to the thiazole (B1198619) ring, leading to the asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines which are precursors to chiral thiazoles. nih.gov

In addition to de novo asymmetric synthesis, the development of efficient chiral resolution methods for racemic mixtures of this compound is crucial. Techniques such as chiral chromatography or diastereomeric salt formation with chiral resolving agents could be systematically investigated to isolate the individual enantiomers, allowing for a thorough evaluation of their differential biological activities.

| Potential Strategy | Description | Relevant Precedent |

| Chiral Phosphoric Acid Catalysis | Asymmetric cyclodehydration to establish chirality. | Atroposelective synthesis of N-aryl 1,2,4-triazoles. nih.gov |

| Peptide-Based Catalysis | Enantioselective functionalization of the benzamide moiety. | Enantioselective bromination of atropisomeric benzamides. nih.gov |

| Sharpless Asymmetric Dihydroxylation | Introduction of stereocenters in thiazole ring precursors. | Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Standard techniques applicable to chiral compounds. |

Deeper Elucidation of Molecular Mechanisms Through Omics Technologies (e.g., Proteomics, Metabolomics)

To fully understand the biological effects of this compound, a comprehensive understanding of its molecular mechanisms of action is essential. The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. These unbiased, large-scale analyses can provide a global view of the cellular changes induced by the compound.

Proteomics studies, for instance, can identify the protein targets of this compound and characterize downstream changes in protein expression and post-translational modifications. Thiazole-containing compounds have been shown to interact with a variety of proteins, and identifying the specific binding partners of this particular benzamide derivative could reveal novel biological pathways. nih.gov For example, thiazole antibiotics have been found to act as proteasome inhibitors, leading to the stabilization of various proteins. nih.gov A proteomic approach could determine if this compound exhibits similar activity.

Metabolomics, on the other hand, can provide a snapshot of the metabolic state of cells or organisms upon treatment with the compound. By analyzing changes in the levels of endogenous metabolites, researchers can identify metabolic pathways that are perturbed by this compound. This could uncover unexpected mechanisms of action and potential off-target effects. The integration of proteomics and metabolomics data will be crucial for constructing a comprehensive picture of the compound's biological activity.

Exploration of Untapped Biological Targets and Pathways for Broader Mechanistic Understanding

While initial studies on related compounds provide some clues, the full spectrum of biological targets for this compound remains largely unexplored. A significant area for future research is the systematic screening of this compound against a wide range of biological targets to identify novel activities and therapeutic potentials.

A recent study on N-(thiazol-2-yl)-benzamide analogs identified them as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.govnih.gov This finding suggests that ZAC could be a potential target for this compound. Further investigations should focus on confirming this interaction and elucidating the structural determinants for its activity at this channel.

Beyond ZAC, the thiazole scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.netmdpi.comtandfonline.com Therefore, it is plausible that this compound may interact with other important biological targets. High-throughput screening against panels of kinases, G-protein coupled receptors, and other enzyme families could reveal unexpected activities. Subsequent target validation and mechanism of action studies would then be necessary to understand the significance of these findings.

Integration with Advanced Bio-Imaging Techniques for Live-Cell Interaction Studies

Visualizing the subcellular localization and dynamic interactions of this compound in living cells is crucial for understanding its biological function. Advanced bio-imaging techniques offer the tools to achieve this. A promising strategy involves the development of fluorescently labeled analogs of the compound.

The thiazole orange (TO) scaffold, a well-known nucleic acid stain, provides an excellent starting point for the design of such probes. rsc.orgrsc.orgnih.govnih.gov TO and its derivatives exhibit significant fluorescence enhancement upon binding to nucleic acids, making them suitable for live-cell imaging. rsc.org By incorporating a fluorophore into the this compound structure, it may be possible to track its uptake, distribution, and potential interactions with intracellular components in real-time.

Furthermore, the development of targeted fluorescent probes could allow for the visualization of specific interactions. For example, if a protein target is identified, a probe could be designed to report on the engagement of this compound with this target in its native cellular environment. Techniques such as Förster Resonance Energy Transfer (FRET) could be employed to study these interactions with high spatial and temporal resolution.

Design of Next-Generation Molecular Probes and Chemical Biology Tools Based on the Scaffold

The this compound scaffold holds significant potential for the development of next-generation molecular probes and chemical biology tools. Its modular structure allows for systematic chemical modifications to fine-tune its properties for specific applications.

Building on the principles of fluorogenic probes, derivatives of this compound could be designed to be "dark" in solution but become highly fluorescent upon binding to a specific biological target. nih.govacs.org This "turn-on" mechanism would provide a high signal-to-noise ratio, making them ideal for sensitive detection and imaging applications. The benzimidazole (B57391) scaffold, for example, has been used to develop fluorescent probes for a variety of analytes and biological processes. researchgate.net

Moreover, the scaffold can be functionalized with reactive groups to create activity-based probes (ABPs). These probes form a covalent bond with their target protein, allowing for its identification and characterization using proteomic techniques. The development of ABPs based on the this compound core could be a powerful tool for target discovery and validation. The design of such probes often involves a recognition element (the scaffold), a reactive group, and a reporter tag. rsc.org

By systematically exploring these avenues of research, the scientific community can unlock the full potential of this compound, not only as a potential therapeutic agent but also as a versatile tool for dissecting complex biological processes.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-acetyl-N-(1,3-thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 1,3-thiazol-2-amine with 4-acetylbenzoyl chloride under anhydrous conditions. Key steps include:

- Reaction Conditions : Use pyridine or DMF as a solvent to facilitate amide bond formation .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Confirm completion by observing the disappearance of the amine starting material .

- Purification : Recrystallize the crude product from methanol or ethanol to achieve >95% purity. Validate purity using HPLC or NMR spectroscopy .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural characterization requires a combination of techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the presence of acetyl (δ ~2.6 ppm for CH) and thiazole protons (δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate intermolecular interactions (e.g., hydrogen bonds between the amide N–H and thiazole N atoms) .

- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak [M+H] at m/z 261.1 .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : To study enzyme inhibition (e.g., PFOR enzyme):

- Kinetic Assays : Measure IC values using spectrophotometric assays with pyruvate as a substrate .

- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes between the acetyl group and the enzyme’s active site .

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (K) by immobilizing the enzyme on a sensor chip and monitoring ligand interactions .

Q. How do reaction conditions influence the stability and reactivity of this compound?

- Methodological Answer : Stability studies should assess:

- Oxidative Degradation : Expose the compound to HO (3%) and monitor decomposition via HPLC. The acetyl group is susceptible to oxidation, forming carboxylic acid derivatives .

- pH-Dependent Hydrolysis : Conduct accelerated stability testing at pH 1–13. The amide bond hydrolyzes rapidly under strongly acidic/basic conditions (t < 1 hour at pH 12) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (T ~220°C) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies by:

- Dose-Response Analysis : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation (e.g., cytochrome P450-mediated) reduces observed activity .

- Structural Analog Comparison : Compare activity of derivatives (e.g., nitro or methoxy substitutions) to pinpoint critical functional groups .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies?

- Methodological Answer : SAR analysis can leverage:

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the thiazole ring) using Schrödinger Phase .

- Table : Key substituent effects on anticancer activity:

| Substituent Position | Group | IC (μM) | Target Enzyme |

|---|---|---|---|

| Acetyl (R1) | –COCH | 12.5 | PFOR |

| Thiazole (R2) | –N–C=S | 8.7 | HDAC |

| Benzamide (R3) | –CONH– | >50 | N/A |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.